molecular formula C6H4Br2FN B571899 3-Bromo-4-(bromomethyl)-5-fluoropyridine CAS No. 1227603-46-4

3-Bromo-4-(bromomethyl)-5-fluoropyridine

Cat. No.: B571899
CAS No.: 1227603-46-4
M. Wt: 268.911
InChI Key: LPWFZEZKIYMWLQ-UHFFFAOYSA-N
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Description

3-Bromo-4-(bromomethyl)-5-fluoropyridine is a halogenated pyridine derivative with a bromine atom at position 3, a bromomethyl group at position 4, and fluorine at position 3. The bromomethyl group enhances reactivity in alkylation or cross-coupling reactions, making this compound valuable for constructing complex molecules.

Properties

CAS No.

1227603-46-4

Molecular Formula

C6H4Br2FN

Molecular Weight

268.911

IUPAC Name

3-bromo-4-(bromomethyl)-5-fluoropyridine

InChI

InChI=1S/C6H4Br2FN/c7-1-4-5(8)2-10-3-6(4)9/h2-3H,1H2

InChI Key

LPWFZEZKIYMWLQ-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C=N1)Br)CBr)F

Synonyms

3-bromo-4-(bromomethyl)-5-fluoropyridine

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features CAS Number Reference
3-Bromo-4-(bromomethyl)-5-fluoropyridine Br (3), BrCH₂ (4), F (5) Presumed C₆H₄Br₂FN ~290 (estimated) High reactivity due to BrCH₂ Not provided
3-Bromo-2-chloro-5-fluoropyridine Br (3), Cl (2), F (5) C₅H₂BrClFN 224.43 Chloro substitution reduces alkylation potential 1211590-18-9
4-Bromo-3-chloro-5-fluoropyridine Br (4), Cl (3), F (5) C₅H₂BrClFN 224.43 Altered halogen positions affect electronic properties 1260843-59-1
3-Bromo-2-(bromomethyl)-6-(difluoromethyl)-5-fluoropyridine Br (3), BrCH₂ (2), F (5), CF₂H (6) C₇H₄Br₂F₃N 318.92 Added CF₂H enhances lipophilicity 1806909-92-1
Methyl 2-bromo-5-fluoropyridine-3-carboxylate Br (2), F (5), COOCH₃ (3) C₈H₅BrFNO₂ 258.04 Carboxylate improves solubility 1214336-94-3
Key Observations:
  • Reactivity : The bromomethyl group in this compound enhances its utility in nucleophilic substitution or Suzuki-Miyaura cross-coupling reactions compared to chloro-substituted analogs (e.g., 3-Bromo-2-chloro-5-fluoropyridine) .
  • Lipophilicity : The addition of a difluoromethyl group (as in 3-Bromo-2-(bromomethyl)-6-(difluoromethyl)-5-fluoropyridine) increases hydrophobicity, which may improve blood-brain barrier penetration in drug candidates .
  • Solubility : Carboxylate derivatives (e.g., Methyl 2-bromo-5-fluoropyridine-3-carboxylate) exhibit higher aqueous solubility due to polar functional groups .

Stability and Handling

  • Bromomethyl groups are moisture-sensitive, requiring anhydrous conditions during synthesis. In contrast, chloro-substituted analogs (e.g., 3-Bromo-2-chloro-5-fluoropyridine) are more stable under ambient conditions .
  • Difluoromethyl derivatives (e.g., 3-Bromo-2-(bromomethyl)-6-(difluoromethyl)-5-fluoropyridine) may require low-temperature storage to prevent decomposition .

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